ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-2-29-21(28)24-10-8-23(9-11-24)18(26)14-31-19-16-6-3-7-17(16)25(20(27)22-19)13-15-5-4-12-30-15/h4-5,12H,2-3,6-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHGNJIMOVMMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
*Tanimoto coefficients calculated using Morgan fingerprints (radius = 2, 2048 bits) .
†Estimated based on structural analogs.
‡Similarity relative to the target compound.
Key Observations:
Bioactivity Correlation: The oxadiazole-containing analog shares moderate structural similarity (Tanimoto = 0.35–0.50) but exhibits divergent bioactivity (antimicrobial vs. hypothesized kinase inhibition in the target compound). This suggests that the cyclopenta[d]pyrimidin-4-yl group is critical for kinase targeting. Fluorophenyl-pyridazinone derivatives show lower similarity (Tanimoto = 0.20–0.30) but retain central nervous system activity, indicating that piperazine-linked heterocycles broadly influence neuropharmacology.
Proteomic Interaction Signatures :
The CANDO platform predicts multitarget interactions based on proteome-wide docking. Unlike the chlorophenyl-benzylthio analog , which shows strong dopamine receptor affinity, the target compound’s furan and cyclopenta[d]pyrimidin-4-yl groups likely shift its interaction profile toward kinases (e.g., CDK or JAK families) or histone deacetylases (HDACs).
Metabolic Stability :
The furan-2-ylmethyl group in the target compound may improve metabolic stability compared to the 3,4-dimethylphenyl group in , as furans are less prone to oxidative metabolism than alkyl-substituted aromatics .
Methodological Considerations in Comparisons
- QSAR vs. Structural Similarity : While QSAR models evaluate compounds against entire training sets , structural similarity metrics (e.g., Tanimoto) focus on pairwise comparisons of molecular fingerprints . The target compound’s unique cyclopenta[d]pyrimidin-4-yl moiety limits direct analog identification via QSAR, necessitating proteome-scale docking for functional insights .
- Docking Affinity Variability: Minor structural changes (e.g., replacing furan with oxadiazole) significantly alter binding affinities due to differences in residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
